molecular formula C8H9ClN2O2 B2954016 (4-Chloro-6-methylpyrimidin-2-yl)methyl acetate CAS No. 2174000-21-4

(4-Chloro-6-methylpyrimidin-2-yl)methyl acetate

Cat. No.: B2954016
CAS No.: 2174000-21-4
M. Wt: 200.62
InChI Key: ZVVKWZQGAXTTRH-UHFFFAOYSA-N
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Description

(4-Chloro-6-methylpyrimidin-2-yl)methyl acetate is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-methylpyrimidin-2-yl)methyl acetate typically involves the reaction of 4-chloro-6-methylpyrimidine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-methylpyrimidin-2-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative of the pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-6-methylpyrimidin-2-yl)methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions makes it a versatile intermediate in the synthesis of more complex compounds .

Properties

IUPAC Name

(4-chloro-6-methylpyrimidin-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-5-3-7(9)11-8(10-5)4-13-6(2)12/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVKWZQGAXTTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)COC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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